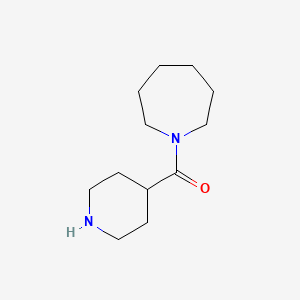

1-(Piperidin-4-ylcarbonyl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

azepan-1-yl(piperidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c15-12(11-5-7-13-8-6-11)14-9-3-1-2-4-10-14/h11,13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKOHTHENZSVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383325 | |

| Record name | 1-(piperidin-4-ylcarbonyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86542-89-4 | |

| Record name | 1-(piperidin-4-ylcarbonyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Piperidin-4-ylcarbonyl)azepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-(Piperidin-4-ylcarbonyl)azepane. This molecule, featuring both a piperidine and an azepane ring system linked by an amide bond, is of interest in medicinal chemistry due to the prevalence of these scaffolds in biologically active compounds. This document outlines a detailed, plausible synthetic protocol, methods for purification, and a full characterization profile. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, with the chemical formula C12H22N2O, is a heterocyclic compound that has garnered attention for its unique structural features.[1] The molecule incorporates a piperidine ring, a common motif in many pharmaceuticals, and a seven-membered azepane ring. The amide linkage between these two saturated nitrogen-containing heterocycles provides a core structure with potential for diverse biological activities. Understanding its synthesis and physicochemical properties is crucial for its exploration in drug discovery and development programs.

Molecular Properties:

| Property | Value | Reference |

| CAS Number | 86542-89-4 | [1][2] |

| Molecular Formula | C12H22N2O | [1][2] |

| Molecular Weight | 210.32 g/mol | [1][2] |

| IUPAC Name | azepan-1-yl(piperidin-4-yl)methanone | [1] |

| LogP | 1.3886 | [1] |

| Topological Polar Surface Area | 32.34 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Synthesis

A robust and widely applicable method for the synthesis of this compound involves the amide coupling of a protected piperidine-4-carboxylic acid with azepane. A common protecting group for the piperidine nitrogen is the tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions.

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: amide coupling followed by deprotection.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate

-

To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add azepane (1.2 eq), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate.

Step 2: Synthesis of this compound

-

Dissolve the purified tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals for the azepane and piperidine ring protons would appear in the aliphatic region, typically between 1.0 and 4.0 ppm. The NH proton of the piperidine ring would likely appear as a broad singlet. |

| ¹³C NMR | The carbonyl carbon of the amide would resonate around 170-175 ppm. The aliphatic carbons of the piperidine and azepane rings would be found in the upfield region of the spectrum, generally between 20 and 60 ppm.[3] |

| IR Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is expected in the region of 1630-1650 cm⁻¹.[1] |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ would be observed at m/z 211.32. |

Characterization Workflow

The logical flow from synthesis to final characterization is crucial for ensuring the identity and purity of the target compound.

Safety and Handling

This compound should be handled with standard laboratory safety precautions.[1] This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined experimental protocols, coupled with the expected characterization data, offer a solid foundation for researchers and scientists working on the synthesis of this and structurally related compounds. The provided visualizations of the synthetic and characterization workflows aim to enhance the understanding of the processes involved. Further research into the biological activities of this compound is warranted based on its interesting structural motifs.

References

An In-depth Technical Guide to 1-(Piperidin-4-ylcarbonyl)azepane (CAS Number: 86542-89-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of 1-(Piperidin-4-ylcarbonyl)azepane, a heterocyclic compound identified by the CAS number 86542-89-4. While specific experimental and biological data for this molecule are limited in publicly available literature, this document consolidates the existing physicochemical data and provides context based on the well-established roles of its constituent piperidine and azepane moieties in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the potential applications of this and structurally related compounds.

Core Compound Properties

This compound, also known by its IUPAC name azepan-1-yl(piperidin-4-yl)methanone, is a molecule featuring a piperidine ring linked to an azepane ring through a carbonyl group.[1] The structural combination of these two saturated nitrogen-containing heterocycles is of interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 86542-89-4 | [1][2] |

| Molecular Formula | C₁₂H₂₂N₂O | [1][2][3] |

| Molecular Weight | 210.32 g/mol | [1][3] |

| IUPAC Name | azepan-1-yl(piperidin-4-yl)methanone | [1] |

| Synonyms | 1-Azepanyl(4-piperidinyl)methanone, Azepan-1-yl-piperidin-4-yl-methanone, 1-(4-Piperidylcarbonyl)azepane | [2][3][4] |

| Melting Point | 41-46 °C | [3] |

| Boiling Point | 365.8 °C at 760 mmHg | [3] |

| Density | 1.025 g/cm³ | [3][] |

| Flash Point | 175 °C | [3] |

| Refractive Index | 1.499 | [3] |

| SMILES | C1CCCN(CC1)C(=O)C2CCNCC2 | [1][4] |

| InChI Key | BWKOHTHENZSVRL-UHFFFAOYSA-N | [1][3] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Amide Coupling

A logical and common method for the synthesis of this compound would involve the amide coupling of piperidine-4-carboxylic acid (or its activated derivative) with azepane.

General Experimental Protocol:

-

Activation of Carboxylic Acid: Piperidine-4-carboxylic acid would first be activated to facilitate the reaction with the secondary amine of azepane. Common activating agents include thionyl chloride (to form an acyl chloride) or coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).

-

Amide Bond Formation: The activated piperidine-4-carboxylic acid derivative would then be reacted with azepane in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide). A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically added to neutralize the acid formed during the reaction.

-

Work-up and Purification: Following the reaction, an aqueous work-up would be performed to remove excess reagents and byproducts. The crude product would then be purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the final this compound.

Note: The piperidine nitrogen would likely require a protecting group (e.g., Boc, Cbz) during the coupling reaction, which would need to be removed in a subsequent step to yield the final product.

The following diagram illustrates the proposed synthetic workflow.

Biological Activity and Signaling Pathways

There is currently no specific research published on the biological activity or mechanism of action of this compound. However, the constituent piperidine and azepane rings are prevalent scaffolds in a vast number of biologically active molecules and approved drugs, suggesting that this compound could be a valuable starting point for drug discovery efforts.

-

Piperidine Moiety: The piperidine ring is a key pharmacophore in numerous drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[6] Its conformational flexibility and ability to engage in hydrogen bonding contribute to its frequent use in drug design.[6]

-

Azepane Moiety: The seven-membered azepane ring is also a significant structural motif in medicinal chemistry, found in drugs with a wide range of therapeutic applications, including anticancer, anti-tubercular, and anti-Alzheimer's agents.[7] The larger ring size compared to piperidine offers different conformational possibilities and substitution patterns for interacting with biological targets.[7]

Given the lack of specific data, a hypothetical workflow for investigating the biological activity of this compound is presented below.

Conclusion

This compound is a readily characterizable small molecule with potential for further investigation in the field of medicinal chemistry. While specific experimental and biological data are currently lacking, its structural components suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a summary of the available physicochemical data and outlines logical next steps for its synthesis and biological evaluation. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

- 1. Buy this compound | 86542-89-4 [smolecule.com]

- 2. parchem.com [parchem.com]

- 3. echemi.com [echemi.com]

- 4. CAS RN 86542-89-4 | Fisher Scientific [fishersci.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted ¹H and ¹³C NMR Spectral Data for 1-(Piperidin-4-ylcarbonyl)azepane: A Technical Guide

Abstract

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(Piperidin-4-ylcarbonyl)azepane. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents the predicted chemical shifts in a structured tabular format, outlines a comprehensive computational methodology for NMR prediction, and includes visualizations of the molecular structure and the prediction workflow using Graphviz (DOT language) to facilitate a deeper understanding.

Introduction

This compound is a heterocyclic compound featuring both a piperidine and an azepane ring, linked by a carbonyl group. Such scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. Accurate characterization of these compounds is crucial, and NMR spectroscopy is one of the most powerful techniques for structural elucidation. In the absence of experimental data, computational prediction of NMR spectra serves as a valuable tool for preliminary analysis, aiding in structure verification and interpretation of future experimental results. This guide focuses on providing high-quality predicted ¹H and ¹³C NMR data for this specific molecule.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. The predictions were generated using a combination of database-driven and computational methods. The chemical structure with atom numbering is provided in Figure 1 for reference.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented in Table 1. The values are referenced to a standard (e.g., TMS at 0 ppm) and are reported in parts per million (ppm).

| Atom Number | Atom Type | Predicted Chemical Shift (ppm) |

| 1 | C=O | 175.2 |

| 2, 8 | Azepane CH₂ (α to N) | 48.5 |

| 3, 7 | Azepane CH₂ (β to N) | 28.1 |

| 4, 6 | Azepane CH₂ (γ to N) | 26.9 |

| 9 | Piperidine CH (γ to N) | 41.3 |

| 10, 14 | Piperidine CH₂ (α to N) | 44.2 |

| 11, 13 | Piperidine CH₂ (β to N) | 29.5 |

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts are detailed in Table 2. The data includes the predicted chemical shift, the multiplicity of the signal, the integration, and the coupling constants (J-values) where applicable.

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H on N₁₂ | 1.5 - 3.0 (variable) | Broad Singlet | 1H | - |

| H on C₂, C₈ | 3.55 | Triplet | 4H | 6.0 |

| H on C₃, C₇ | 1.65 | Multiplet | 4H | - |

| H on C₄, C₆ | 1.58 | Multiplet | 4H | - |

| H on C₉ | 2.75 | Multiplet | 1H | - |

| H on C₁₀, C₁₄ (axial) | 2.80 | Multiplet | 2H | - |

| H on C₁₀, C₁₄ (equatorial) | 4.20 | Multiplet | 2H | - |

| H on C₁₁, C₁₃ (axial) | 1.70 | Multiplet | 2H | - |

| H on C₁₁, C₁₃ (equatorial) | 1.95 | Multiplet | 2H | - |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound.

Experimental Protocols: Computational NMR Prediction

The predicted NMR data presented in this guide were generated using a standard computational chemistry workflow. The following protocol outlines the key steps involved in such a prediction.

3.1. Molecular Structure Preparation The 3D structure of this compound was generated using molecular modeling software. A conformational search was performed using a molecular mechanics force field (e.g., MMFF94) to identify the lowest energy conformers.

3.2. Geometry Optimization The identified low-energy conformers were then subjected to geometry optimization using Density Functional Theory (DFT). A common level of theory for this step is the B3LYP functional with a 6-31G(d) basis set.

3.3. NMR Chemical Shift Calculation Following geometry optimization, the NMR shielding tensors were calculated for each optimized conformer. The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for this calculation. A higher-level basis set, such as 6-311+G(2d,p), is often employed for improved accuracy. The calculations were performed in the presence of a solvent continuum model (e.g., Polarizable Continuum Model - PCM) to simulate solution-phase conditions (typically Chloroform or DMSO).

3.4. Data Analysis and Referencing The calculated isotropic shielding values were converted to chemical shifts by referencing them against the shielding value of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual stable conformers.

Visualizations

The following diagrams were generated using Graphviz (DOT language) to visually represent the chemical structure and the computational workflow.

Figure 1: Chemical structure of this compound with atom numbering.

Figure 2: Conceptual workflow for computational NMR prediction.

Conclusion

The predicted ¹H and ¹³C NMR data provided in this technical guide offer valuable insights into the expected spectral characteristics of this compound. This information can significantly aid researchers in the structural confirmation and analysis of this compound. The outlined computational protocol provides a transparent and reproducible methodology for obtaining such predictions. The use of computational NMR prediction is a powerful complementary tool to experimental spectroscopy in modern chemical research and drug development.

Mass Spectrometry Analysis of 1-(Piperidin-4-ylcarbonyl)azepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometry analysis of 1-(Piperidin-4-ylcarbonyl)azepane, a heterocyclic compound with potential applications in medicinal chemistry and drug development.[1] Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the predicted fragmentation patterns and provides generalized experimental protocols based on the analysis of structurally similar molecules.[2]

Predicted Mass Spectrometry Data

The mass spectrometric analysis of this compound (chemical formula: C₁₂H₂₂N₂O) is expected to yield a molecular ion and several characteristic fragment ions. The molecular weight of this compound provides the basis for identifying the parent ion in a mass spectrum.

Table 1: Predicted Mass-to-Charge Ratios (m/z) of Parent and Major Fragment Ions

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 211.18 | Protonated parent molecule |

| Fragment A | 112.08 | Resulting from the cleavage of the amide bond (Piperidin-4-ylcarbonyl moiety) |

| Fragment B | 99.09 | Azepane ring fragment |

| Fragment C | 84.08 | Piperidine ring fragment |

Note: The predicted m/z values are based on theoretical fragmentation and may vary slightly in experimental conditions.

Proposed Fragmentation Pathway

The fragmentation of this compound under mass spectrometry conditions, such as electrospray ionization (ESI), is likely to involve the cleavage of the amide bond, which is a common and energetically favorable fragmentation pathway for molecules containing this functional group.[2] The piperidine and azepane rings may also undergo fragmentation.

References

A Guide to the Structural Elucidation of 1-(Piperidin-4-ylcarbonyl)azepane via Single-Crystal X-ray Crystallography

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the writing of this guide, the specific crystal structure of 1-(Piperidin-4-ylcarbonyl)azepane is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD).[1][2][3][4][5] This document, therefore, serves as an in-depth technical guide outlining the established methodologies and best practices for the synthesis, crystallization, and subsequent structural elucidation of this compound using single-crystal X-ray diffraction. The quantitative data presented herein is hypothetical but representative of a typical analysis for a small organic molecule of this nature.

Introduction

The azepane and piperidine ring systems are prevalent structural motifs in a vast number of biologically active compounds and approved pharmaceuticals. The conformational flexibility of the seven-membered azepane ring, coupled with the stereochemical rigidity of the piperidine scaffold, makes their combination a compelling strategy in drug design. An exact understanding of the three-dimensional structure at the atomic level is crucial for elucidating structure-activity relationships (SAR) and for rational drug design.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement in a crystalline solid.[6][7][8][9][10][11] It provides unambiguous information on bond lengths, bond angles, torsion angles, and stereochemistry, which are invaluable for computational modeling and understanding intermolecular interactions. This guide details the complete workflow for the structural characterization of this compound.

Experimental Protocols

The most common and efficient method for forming the amide bond in the target molecule is through a standard amide coupling reaction between a carboxylic acid and an amine.[12] The proposed synthesis involves the coupling of piperidine-4-carboxylic acid and azepane using a suitable coupling agent. To avoid self-coupling of the piperidine reactant, its secondary amine must be protected, typically with a Boc (tert-butyloxycarbonyl) group, which can be removed in the final step.

Protocol:

-

Protection of Piperidine: 1-Boc-piperidine-4-carboxylic acid is commercially available. If starting from piperidine-4-carboxylic acid, it would be reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM) at room temperature.

-

Amide Coupling:

-

Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) and an activator like 4-Dimethylaminopyridine (DMAP, 0.1 eq) or N-Hydroxybenzotriazole (HOBt, 1.1 eq).

-

Stir the mixture at 0 °C for 15-20 minutes.

-

Add azepane (1.2 eq) and a base such as triethylamine (TEA, 1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove urea byproducts (if DCC is used). Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product (Boc-protected intermediate) via flash column chromatography.[12]

-

-

Deprotection:

-

Dissolve the purified Boc-protected intermediate in DCM.

-

Add an excess of trifluoroacetic acid (TFA) or bubble HCl gas through the solution at 0 °C.

-

Stir at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify if necessary to yield the final product, this compound.

-

Obtaining high-quality single crystals is often the most challenging step in SCXRD.[6][7][10] For a small organic molecule like the title compound, several solution-based methods can be employed.

General Protocol:

-

Purity: Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization.

-

Solvent Screening: Test the solubility of the compound in a range of common solvents (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane, toluene) to find a solvent in which it is sparingly soluble.[13]

-

Crystallization Methods:

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at a constant temperature.[13]

-

Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile, good solvent. Place this vial inside a larger, sealed chamber containing a more volatile, poor solvent (precipitant). The precipitant vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.[14]

-

Liquid-Liquid Diffusion: Create a layered system in a narrow tube. A solution of the compound is carefully layered on top of a less dense, miscible poor solvent, or vice-versa. Crystals may form at the interface as the solvents slowly mix.

-

X-ray Diffraction and Structure Solution

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected under a microscope.[8][9] It is mounted on a goniometer head using a cryoprotectant oil.

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer.[15] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in better data quality.[16]

-

Data Acquisition: The instrument, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, rotates the crystal through a series of orientations.[9][15] At each orientation, a diffraction pattern is recorded. A complete dataset is collected by systematically scanning through different angles.[17]

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., absorption).

-

Structure Solution: The "phase problem" is solved using computational methods, most commonly direct methods for small molecules, to generate an initial electron density map.[8][11][16]

-

Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, occupancies, and displacement parameters to minimize the difference between the observed structure factors and those calculated from the model.[11][16][18] The quality of the final model is assessed by metrics such as the R-factor (R1) and the goodness-of-fit (GooF).

Data Presentation (Hypothetical)

The final results of a crystallographic analysis are typically presented in a series of tables summarizing the experimental parameters and key structural features.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₂₂N₂O |

| Formula weight | 210.32 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.12 Å, α = 90° |

| b = 15.45 Å, β = 98.5° | |

| c = 8.21 Å, γ = 90° | |

| Volume | 1270 ų |

| Z | 4 |

| Density (calculated) | 1.10 Mg/m³ |

| Absorption coefficient | 0.07 mm⁻¹ |

| F(000) | 464 |

| Crystal size | 0.30 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 11500 |

| Independent reflections | 2900 [R(int) = 0.035] |

| Completeness to theta = 25.242° | 99.8 % |

| Data / restraints / parameters | 2900 / 0 / 137 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.115 |

| R indices (all data) | R1 = 0.058, wR2 = 0.128 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å).

| Atom 1 | Atom 2 | Length |

|---|---|---|

| O1 | C5 | 1.24 |

| N1 | C5 | 1.34 |

| N1 | C6 | 1.47 |

| N1 | C12 | 1.47 |

| N2 | C1 | 1.46 |

| N2 | C4 | 1.46 |

| C4 | C5 | 1.52 |

Table 3: Selected Bond Angles (°).

| Atom 1 | Atom 2 | Atom 3 | Angle |

|---|---|---|---|

| C6 | N1 | C5 | 121.5 |

| C12 | N1 | C5 | 118.0 |

| C12 | N1 | C6 | 115.5 |

| C1 | N2 | C4 | 112.0 |

| O1 | C5 | N1 | 122.0 |

| O1 | C5 | C4 | 120.5 |

| N1 | C5 | C4 | 117.5 |

Table 4: Selected Torsion Angles (°).

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle |

|---|---|---|---|---|

| C6 | N1 | C5 | O1 | -5.0 |

| C12 | N1 | C5 | C4 | -178.0 |

| N1 | C5 | C4 | N2 | 165.0 |

| N1 | C5 | C4 | C3 | -70.0 |

| C1 | N2 | C4 | C5 | 175.0 |

Conclusion

The structural elucidation of this compound by single-crystal X-ray crystallography provides indispensable information for drug discovery and development. The detailed experimental and computational workflow described in this guide represents the standard approach to obtaining high-resolution structural data. This data enables a precise understanding of the molecule's conformation, stereochemistry, and potential intermolecular interactions, which are critical for optimizing its biological activity and physicochemical properties. The resulting structural model serves as a foundational tool for medicinal chemists in the rational design of new, more effective therapeutic agents.

References

- 1. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 2. Cambridge_Crystallographic_Data_Centre [chemeurope.com]

- 3. CCDC | Chemistry World [chemistryworld.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 6. sptlabtech.com [sptlabtech.com]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. fiveable.me [fiveable.me]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. hepatochem.com [hepatochem.com]

- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. fiveable.me [fiveable.me]

- 17. m.youtube.com [m.youtube.com]

- 18. Introduction to X-Ray Structure Analysis and Refinement [scv.bu.edu]

The Tale of Two Rings: A Technical Guide to the Physicochemical Properties of Piperidine and Azepane Scaffolds for Drug Discovery

For Immediate Release

In the landscape of medicinal chemistry, the piperidine and azepane scaffolds stand as foundational pillars in the design of novel therapeutics. As six- and seven-membered saturated nitrogen heterocycles, respectively, their distinct physicochemical properties profoundly influence their behavior in biological systems, dictating everything from solubility and membrane permeability to receptor binding and metabolic stability. This in-depth technical guide offers a comparative analysis of these two critical scaffolds, providing researchers, scientists, and drug development professionals with the essential data and methodologies to inform rational drug design.

Core Physicochemical Properties: A Comparative Analysis

The subtle difference of a single methylene unit between piperidine and azepane imparts significant variations in their physicochemical characteristics. These differences, summarized below, are crucial considerations in the early stages of drug development.

| Property | Piperidine | Azepane | Significance in Drug Discovery |

| Molecular Formula | C₅H₁₁N | C₆H₁₃N | Influences molecular weight and overall size. |

| Molecular Weight ( g/mol ) | 85.15[1] | 99.17[2] | Affects diffusion rates and can impact ligand-receptor interactions. |

| Boiling Point (°C) | 106[1][3] | ~142.7 | An indicator of intermolecular forces and volatility. |

| Melting Point (°C) | -7[1] | -37[2] | Reflects the strength of the crystal lattice. |

| Density (g/mL at 20°C) | 0.862[1][4][5] | ~0.8 | Influences formulation and solvent selection. |

| pKa (of conjugate acid) | 11.22[1] | 11.08 | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and cell permeability. |

| logP (Octanol-Water) | 0.84[3] | 1.2 (Predicted)[2] | A key measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |

| Aqueous Solubility | Miscible[1][3][4][5] | Miscible | High water solubility is often desirable for drug administration and distribution in the body. |

Experimental Protocols for Physicochemical Characterization

Accurate determination of these physicochemical parameters is paramount for building robust structure-activity relationships (SAR) and optimizing drug candidates. The following are standard methodologies for their measurement.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that indicates the extent of ionization of a compound at a given pH. Potentiometric titration is a widely used and reliable method for its determination.

Methodology:

-

Sample Preparation: A precisely weighed amount of the compound (piperidine or azepane) is dissolved in deionized water to a known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

Data Acquisition: A pH electrode is used to monitor the pH of the solution as the titrant is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where 50% of the amine is protonated.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is the measure of a compound's differential solubility in two immiscible liquids, typically n-octanol and water, providing a quantitative measure of lipophilicity.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then added to a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a prolonged period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are carefully separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. The equilibrium shake-flask method is considered the "gold standard" for its determination.

Methodology:

-

Sample Preparation: An excess amount of the solid or liquid compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: The undissolved material is removed by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved compound in the clear aqueous phase is quantified using an appropriate analytical method (e.g., HPLC, LC-MS).

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of these processes, the following diagrams, generated using the DOT language, illustrate a typical workflow for physicochemical property assessment and a logical relationship for scaffold selection.

Signaling Pathways and the Impact of Scaffold Choice

The choice between a piperidine and an azepane scaffold can significantly influence a drug's interaction with its biological target and its effect on cellular signaling pathways.

Piperidine-Containing Drugs and the PI3K/Akt Pathway:

The piperidine ring is a common feature in many inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell growth and survival and is often dysregulated in cancer.[6] The conformationally restricted nature of the piperidine ring can provide a rigid framework for optimal binding to the kinase domain of PI3K.

Azepane-Containing Drugs and PTPN2/PTPN1 Inhibition:

The larger, more flexible azepane ring has been successfully incorporated into inhibitors of Protein Tyrosine Phosphatases PTPN2 and PTPN1.[7] These phosphatases are negative regulators of immune signaling, and their inhibition can enhance anti-tumor immunity.[7] The increased conformational flexibility of the azepane ring may allow for optimal interactions within the active sites of these enzymes.

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alkalisci.com [alkalisci.com]

- 5. 哌啶, ReagentPlus ,99% C5H11N [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of the Seven-Membered Azepane Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. The conformational flexibility inherent to this seven-membered ring system is a critical determinant of its interaction with biological targets and, consequently, its pharmacological activity. A thorough understanding of the conformational landscape of the azepane ring is therefore indispensable for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the conformational analysis of the azepane ring, detailing its preferred conformations, the energetic differences between them, and the experimental and computational methodologies employed for their characterization.

Core Concepts in Azepane Conformation

Unlike the well-defined chair conformation of cyclohexane, the seven-membered ring of azepane is significantly more flexible, existing as a dynamic equilibrium of multiple conformers. The conformational space of azepane is primarily dominated by two families of conformations: the chair and the boat families. Within these families, the twist-chair (TC) and twist-boat (TB) conformers are of particular importance.

Extensive computational studies and experimental evidence from NMR spectroscopy indicate that the twist-chair (TC) conformation is the most stable form of the azepane ring . The chair (C) conformation, in contrast, is generally considered to be a transition state in the interconversion between different twist-chair forms.[1][2] The boat (B) and twist-boat (TB) conformations are higher in energy than the twist-chair conformer.

The nitrogen atom in the azepane ring introduces an additional layer of conformational complexity due to the possibility of nitrogen inversion and the orientation of the N-H proton or a substituent on the nitrogen, which can be either axial or equatorial. The relative stability of these conformers is influenced by a combination of factors including torsional strain, transannular interactions (non-bonded interactions across the ring), and, in the case of substituted azepanes, the steric and electronic effects of the substituents.

Quantitative Conformational Data

The following tables summarize the key quantitative data related to the conformational analysis of the azepane ring and its derivatives, compiled from computational studies. It is important to note that the relative energies can be influenced by the level of theory used in the calculations and the substitution pattern on the ring. The data for 3-methylazepane provides a quantitative insight into the relative energetic landscape of the core ring conformations.[3]

Table 1: Relative Energies of 3-Methylazepane Conformers [3]

| Conformer | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) | Population (%) |

| Chair | 0.0 | 0.0 | 85.0 |

| Twist-Chair | 4.2 | 1.00 | 12.0 |

| Twist-Boat | 9.4 | 2.25 | 2.5 |

| Boat | 12.8 | 3.06 | 0.5 |

Table 2: Selected Dihedral Angles of Azepane Conformers (Calculated)

| Dihedral Angle | Twist-Chair (°) | Chair (°) |

| C2-N1-C7-C6 | -75.8 | -80.1 |

| N1-C2-C3-C4 | 55.2 | 60.5 |

| C2-C3-C4-C5 | -80.3 | -70.3 |

| C3-C4-C5-C6 | 58.1 | 55.0 |

| C4-C5-C6-C7 | -78.9 | -70.3 |

| C5-C6-C7-N1 | 50.7 | 60.5 |

| C6-C7-N1-C2 | -75.8 | -80.1 |

Note: Dihedral angles are representative values and can vary slightly depending on the specific computational method and the substitution pattern.

Experimental and Computational Workflows

The conformational analysis of the azepane ring is a synergistic process that integrates experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, with computational modeling.

Experimental Protocols

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Ring Inversion Analysis

Objective: To determine the energy barrier for the ring inversion of an azepane derivative.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the azepane derivative in a suitable deuterated solvent (e.g., deuterated toluene, deuterated methanol) in a 5 mm NMR tube. The choice of solvent is critical to achieve low temperatures without freezing.

-

The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

-

NMR Data Acquisition:

-

Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

-

Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

-

At each temperature, allow the sample to equilibrate for at least 5-10 minutes before acquiring a spectrum.

-

Record a series of 1H NMR spectra at different temperatures, paying close attention to the coalescence of signals corresponding to protons that exchange between different chemical environments during the ring inversion process.

-

-

Data Analysis:

-

Identify the signals that broaden and coalesce as the temperature is lowered. These are typically the protons on the azepane ring.

-

Determine the coalescence temperature (Tc), which is the temperature at which the two exchanging signals merge into a single broad peak.

-

Measure the chemical shift difference (Δν in Hz) between the exchanging signals at a temperature well below coalescence, where the exchange is slow on the NMR timescale.

-

Calculate the rate constant for the exchange process at the coalescence temperature (kc) using the following equation:

-

kc = (π * Δν) / √2

-

-

Calculate the free energy of activation (ΔG‡) for the ring inversion using the Eyring equation:

-

ΔG‡ = -R * Tc * ln(kc * h / (kB * Tc))

-

Where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

-

-

X-ray Crystallography for Solid-State Conformation Determination

Objective: To determine the precise three-dimensional structure of an azepane derivative in the solid state.

Methodology:

-

Crystal Growth:

-

Grow single crystals of the azepane derivative of sufficient size and quality for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Collect X-ray diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

-

Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

The final refined structure provides highly accurate bond lengths, bond angles, and dihedral angles, revealing the conformation of the azepane ring in the crystal lattice.

-

Computational Protocols

Conformational Search and Energy Calculation

Objective: To identify the low-energy conformers of an azepane derivative and determine their relative stabilities.

Methodology:

-

Initial Structure Generation:

-

Build a 2D or 3D model of the azepane derivative using molecular modeling software.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to explore the potential energy surface of the molecule.

-

Molecular mechanics force fields (e.g., MMFF94s, OPLS3e) are typically used for this initial search due to their computational efficiency.

-

The search algorithm will generate a large number of possible conformations by rotating around the single bonds of the azepane ring.

-

-

Geometry Optimization and Energy Calculation:

-

Take the unique, low-energy conformers identified in the conformational search and perform geometry optimization using a higher level of theory, typically Density Functional Theory (DFT).

-

A common choice of DFT functional and basis set is B3LYP/6-31G(d,p) or a more modern functional with dispersion corrections (e.g., ωB97X-D).

-

Perform a frequency calculation after each optimization to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies).

-

Calculate the single-point energies of the optimized conformers using a larger basis set (e.g., 6-311+G(2d,p)) to obtain more accurate relative energies.

-

-

Data Analysis:

-

Analyze the geometries of the optimized conformers to identify the different types of conformations (e.g., twist-chair, twist-boat).

-

Calculate the relative energies of the conformers by subtracting the energy of the most stable conformer from the energies of all other conformers.

-

The Boltzmann distribution can be used to estimate the population of each conformer at a given temperature.

-

Logical Relationships in Drug Design

The conformational preference of the azepane ring can have a profound impact on the biological activity of a molecule. By introducing substituents or incorporating the azepane ring into a more rigid scaffold, medicinal chemists can bias the conformational equilibrium towards a specific conformation that is optimal for binding to a biological target. This concept is central to the design of conformationally constrained analogs in drug discovery.

Conclusion

The conformational analysis of the azepane ring is a multifaceted endeavor that is crucial for understanding and predicting the biological activity of a wide range of compounds. The inherent flexibility of this seven-membered heterocycle necessitates a combined approach of high-level computational modeling and sophisticated experimental techniques like dynamic NMR spectroscopy and X-ray crystallography. The twist-chair conformation has been identified as the most stable conformer, but the accessibility of other conformations and the energy barriers between them are key to a complete understanding of the system. The detailed protocols and workflows presented in this guide provide a robust framework for researchers in drug discovery and medicinal chemistry to effectively characterize the conformational landscape of azepane-containing molecules and leverage this knowledge for the design of more potent and selective therapeutics.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Piperidine-Azepane Containing Molecules

For Researchers, Scientists, and Drug Development Professionals

The fusion of piperidine and azepane rings into single molecular entities presents a compelling scaffold for the design of novel therapeutics. This technical guide delves into the potential biological activities of these hybrid molecules, offering a comprehensive overview of their pharmacological promise. While direct research on molecules containing both piperidine and azepane moieties is an emerging field, this document synthesizes available data on closely related derivatives and outlines established experimental protocols to guide future investigations. We will explore potential applications in neurological disorders, oncology, and infectious diseases, providing quantitative data where available and detailed methodologies for further research.

Neurological Applications: Targeting the Histamine H3 Receptor

A significant area of investigation for molecules containing piperidine and azepane structures is in the realm of neurological disorders, particularly as antagonists of the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for treating conditions like Alzheimer's disease, schizophrenia, and narcolepsy.

Quantitative Data: Histamine H3 Receptor Binding Affinity and Functional Antagonism

A study on biphenyloxy-alkyl derivatives of piperidine and azepane has provided valuable quantitative data on their affinity for the human histamine H3 receptor (hH3R) and their functional antagonism. The data, presented in Table 1, highlights the potential of these scaffolds in achieving high-potency receptor modulation.

| Compound ID | Heterocyclic Moiety | Linker Length (Carbons) | hH3R Binding Affinity (Ki in nM) | Functional Antagonism (IC50 in nM) |

| 13 | Azepane | 6 | 18 | Not Reported |

| 14 | Piperidine | 5 | 25 | 4 |

| 16 | Azepane | 5 | 34 | 9 |

| 23 | Azepane | 5 | 170 | Not Reported |

| 25 | Azepane | 5 | 100 | Not Reported |

Table 1: In vitro activity of selected piperidine and azepane derivatives at the human histamine H3 receptor. Data sourced from a study on biphenyloxy-alkyl derivatives.[1][2]

Experimental Protocols

This protocol is used to determine the binding affinity (Ki) of test compounds for the human histamine H3 receptor.

Materials:

-

HEK-293 cells stably expressing the hH3R

-

[3H]Nα-methylhistamine (radioligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compounds

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare cell membranes from HEK-293 cells expressing hH3R.

-

In a 96-well plate, add cell membranes, [3H]Nα-methylhistamine, and varying concentrations of the test compound or vehicle.

-

Incubate the mixture to allow for competitive binding.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Calculate the Ki values from the IC50 values obtained from concentration-response curves.

This assay determines the functional activity of the compounds as H3R antagonists by measuring their ability to counteract the effect of an agonist on cyclic AMP (cAMP) levels.

Materials:

-

CHO-K1 cells stably co-expressing the hH3R and a cAMP-responsive element (CRE) coupled to a reporter gene (e.g., luciferase)

-

(R)-α-methylhistamine (RAMH) (H3R agonist)

-

Forskolin (adenylyl cyclase activator)

-

Test compounds

-

cAMP detection kit (e.g., HTRF-based)

Procedure:

-

Seed the CHO-K1 cells in a 96-well plate and incubate.

-

Pre-treat the cells with varying concentrations of the test compound.

-

Stimulate the cells with RAMH in the presence of forskolin.

-

Incubate to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the cAMP concentration using a suitable detection kit.

-

Determine the IC50 values by plotting the inhibition of the agonist-induced response against the concentration of the test compound.

Hypothetical Signaling Pathway

The following diagram illustrates the proposed mechanism of action for piperidine-azepane H3R antagonists in modulating synaptic transmission. By blocking the presynaptic H3 autoreceptor, these compounds inhibit the negative feedback loop on histamine release, leading to increased histamine levels in the synaptic cleft. This, in turn, can enhance the firing of postsynaptic neurons, a mechanism thought to be beneficial for cognitive function.

References

Methodological & Application

Stereoselective Synthesis of Azepane Derivatives from Piperidine Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of azepane derivatives from readily available piperidine precursors. The azepane scaffold is a crucial motif in medicinal chemistry, and the methodologies outlined here offer robust strategies for accessing structurally diverse and stereochemically defined azepanes for drug discovery and development.

Introduction

Azepane derivatives are seven-membered nitrogen-containing heterocycles that are integral components of numerous biologically active compounds and natural products. Their unique three-dimensional structure allows them to effectively probe biological space, leading to a wide range of pharmacological activities. The stereoselective synthesis of these complex molecules is of significant interest. This document focuses on modern and efficient synthetic strategies that utilize piperidines as versatile starting materials, including palladium-catalyzed ring expansion, diastereoselective cycloaddition reactions, and C-H functionalization approaches.

Application Note 1: Palladium-Catalyzed Two-Carbon Ring Expansion of 2-Alkenylpiperidines

This method provides an efficient and highly stereoselective pathway for converting 2-alkenylpiperidines into the corresponding azepane derivatives through a palladium-catalyzed allylic amine rearrangement. A key advantage of this method is the high degree of enantioretention, making it a valuable tool for the synthesis of chiral azepanes.[1][2][3]

Logical Workflow for Palladium-Catalyzed Ring Expansion

Caption: Workflow for Palladium-Catalyzed Ring Expansion.

Quantitative Data

| Piperidine Derivative | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Azepane Derivative | Yield (%) | Enantiomeric Excess (%) |

| N-Ts-2-(E)-propenylpiperidine | [Pd(allyl)Cl]₂ (5) | MeCN | 60 | 12 | N-Ts-3-vinylazepane | 85 | >99 |

| N-Boc-2-(E)-butenylpiperidine | [Pd(allyl)Cl]₂ (5) | DCE | 80 | 8 | N-Boc-3-(prop-1-en-1-yl)azepane | 78 | 98 |

| N-Cbz-2-(E)-styrylpiperidine | [Pd(allyl)Cl]₂ (2.5) | DCM | 40 | 24 | N-Cbz-3-phenyl-3,4-dihydro-2H-azepine | 92 | >99 |

Data compiled from representative examples in the literature. Actual yields and stereoselectivities may vary depending on the specific substrate and reaction conditions.[1]

Experimental Protocol: General Procedure for Palladium-Catalyzed Ring Expansion

-

To a solution of the 2-alkenylpiperidine substrate (1.0 equiv) in a suitable solvent (e.g., MeCN, DCE, or DCM), add the palladium catalyst (e.g., [Pd(allyl)Cl]₂, 2.5-5 mol%).[1]

-

Heat the reaction mixture to a temperature ranging from 40 to 80 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired azepane derivative.[1]

Application Note 2: Diastereoselective Formal [5+2] Cycloaddition for Azepino[1,2-a]indoles

A catalytic formal [5+2] cycloaddition provides a diastereoselective route to azepino[1,2-a]indoles. This reaction is presumed to proceed through a Lewis acid-catalyzed formal [2+2] cycloaddition of an alkene with an N-indolyl alkylidene β-amide ester to form a donor-acceptor cyclobutane intermediate, which then undergoes an intramolecular ring-opening cyclization.[4][5] This method allows for the formation of azepine products in high yields and with excellent diastereoselectivity.[4][5]

Signaling Pathway for Formal [5+2] Cycloaddition

Caption: Key steps in the formal [5+2] cycloaddition.

Quantitative Data

| Alkene | Lewis Acid Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Styrene | Sc(OTf)₃ (10 mol%) | CH₂Cl₂ | 25 | 12 | Azepino[1,2-a]indole derivative | 92 | 34:1 |

| 1-Hexene | Yb(OTf)₃ (10 mol%) | Toluene | 0 | 24 | Azepino[1,2-a]indole derivative | 85 | 20:1 |

| Cyclopentene | Cu(OTf)₂ (15 mol%) | DCE | 40 | 18 | Azepino[1,2-a]indole derivative | 78 | >30:1 |

Data represents typical results and may vary based on specific substrates and conditions.[4][5]

Experimental Protocol: General Procedure for Formal [5+2] Cycloaddition

-

To a solution of the N-indolyl alkylidene β-amide ester (1.0 equiv) and the alkene (2.0-3.0 equiv) in a dry solvent (e.g., CH₂Cl₂, Toluene, DCE) under an inert atmosphere, add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).

-

Stir the reaction mixture at the specified temperature (0-40 °C).

-

Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired azepino[1,2-a]indole.

Application Note 3: Stereoselective C-H Functionalization of Piperidines

Direct C-H functionalization of piperidines offers an atom-economical approach to introduce complexity and build towards azepane precursors. While direct C-H activation for ring expansion is still an emerging area, functionalization at the C2, C3, or C4 positions can provide advanced intermediates for subsequent ring expansion strategies.[6][7] The site-selectivity (C2 vs. C3 vs. C4) can often be controlled by the choice of catalyst and the nature of the nitrogen protecting group.[7]

Logical Relationship for Site-Selective C-H Functionalization

Caption: Factors influencing site-selective C-H functionalization.

Quantitative Data

| Piperidine Substrate | Catalyst | Reagent | Position | Product | Yield (%) |

| N-Boc-piperidine | Pd(OAc)₂ / SPhos | Aryl Bromide | C2 | N-Boc-2-arylpiperidine | 75 |

| N-Ts-piperidine | Rh₂(esp)₂ | Ethyl Diazoacetate | C3 | N-Ts-3-(ethoxycarbonylmethyl)piperidine | 68 |

| N-PMP-piperidine | [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | C4 | N-PMP-4-(pinacolato)boronylpiperidine | 82 |

This table provides illustrative examples of site-selective C-H functionalization that can generate precursors for azepane synthesis.

Experimental Protocol: General Procedure for Rhodium-Catalyzed C3-H Functionalization

-

In a glovebox, charge a reaction vial with the N-protected piperidine (1.0 equiv), the rhodium catalyst (e.g., Rh₂(esp)₂, 1-2 mol%), and a suitable solvent (e.g., chlorobenzene).

-

Add the diazo compound (e.g., ethyl diazoacetate, 1.2 equiv) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at the designated temperature (e.g., 40-60 °C) for the specified time (typically 12-24 hours).

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the C3-functionalized piperidine.

This document provides a snapshot of key stereoselective methods for the synthesis of azepane derivatives from piperidine precursors. For more in-depth information and a broader range of synthetic strategies, researchers are encouraged to consult the primary literature. The development of novel, efficient, and stereoselective methods for the synthesis of complex nitrogen heterocycles remains an active and important area of chemical research.

References

- 1. benchchem.com [benchchem.com]

- 2. Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. A catalytic diastereoselective formal [5+2] cycloaddition approach to azepino[1,2-a]indoles: putative donor-acceptor cyclobutanes as reactive intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Ring Expansion in Azepane Synthesis

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Its seven-membered ring offers a desirable three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed ring expansion reactions have emerged as a powerful and versatile strategy for the synthesis of azepanes, providing access to complex and diverse structures from readily available smaller ring precursors.

These application notes provide an overview of key palladium-catalyzed methodologies for azepane synthesis, including detailed experimental protocols for representative reactions.

Palladium-Catalyzed Two-Carbon Ring Expansion of 2-Alkenylpiperidines

This methodology allows for the efficient and stereoselective conversion of 2-alkenylpiperidines to the corresponding azepane derivatives through a palladium-catalyzed allylic amine rearrangement. The reaction is known to proceed with high enantioretention, making it a valuable tool for the synthesis of chiral azepanes.[1]

Reaction Principle

The reaction is believed to proceed through the formation of a π-allyl palladium intermediate, followed by an intramolecular nucleophilic attack by the nitrogen atom to form the seven-membered ring. The electronic properties of the substrate can influence the reaction's efficiency and selectivity.

Quantitative Data Summary

The following table summarizes representative examples of the palladium-catalyzed two-carbon ring expansion of 2-alkenylpiperidines.

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | ee (%) | Ref. |

| 1 | N-Ts-2-(E)-propenylpiperidine | [Pd(allyl)Cl]₂ (5) | MeCN | 80 | 16 | N-Ts-3-methyl-2,3,4,7-tetrahydro-1H-azepine | 95 | >99 | [1] |

| 2 | N-Boc-2-(E)-propenylpiperidine | [Pd(allyl)Cl]₂ (5) | MeCN | 80 | 16 | N-Boc-3-methyl-2,3,4,7-tetrahydro-1H-azepine | 85 | >99 | [2] |

| 3 | N-Cbz-2-(E)-styrylpiperidine | [Pd(allyl)Cl]₂ (5) | DCE | 80 | 16 | N-Cbz-3-phenyl-2,3,4,7-tetrahydro-1H-azepine | 78 | >99 | [2] |

| 4 | N-Ts-2-(Z)-propenylpiperidine | [Pd(allyl)Cl]₂ (5) | MeCN | 80 | 16 | N-Ts-3-methyl-2,3,4,7-tetrahydro-1H-azepine | 92 | >99 | [2] |

Detailed Experimental Protocol: Synthesis of N-Ts-3-methyl-2,3,4,7-tetrahydro-1H-azepine

Materials:

-

N-Ts-2-(E)-propenylpiperidine (1.0 equiv)

-

[Pd(allyl)Cl]₂ (0.05 equiv)

-

Acetonitrile (MeCN), anhydrous

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Magnetic stirrer and heating plate

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add N-Ts-2-(E)-propenylpiperidine (e.g., 100 mg, 1.0 equiv).

-

Add anhydrous acetonitrile (e.g., 5 mL) to dissolve the substrate.

-

In a separate vial, weigh [Pd(allyl)Cl]₂ (0.05 equiv) and add it to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 16 hours).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-Ts-3-methyl-2,3,4,7-tetrahydro-1H-azepine.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Palladium-Catalyzed Ring Expansion of Spirocyclopropyl Piperidines

This method provides access to functionalized azepanes and caprolactams through the rearrangement of piperidines bearing a spirocyclopropane ring. The reaction is driven by the relief of ring strain in the three-membered ring.[3]

Reaction Principle

The proposed mechanism involves an initial oxidative addition of the distal carbon-carbon bond of the cyclopropane ring to the palladium(0) catalyst, forming a palladacyclobutane intermediate. This is followed by a rearrangement and reductive elimination to yield the seven-membered ring product.

Quantitative Data Summary

The following table summarizes representative examples of the palladium-catalyzed ring expansion of spirocyclopropyl piperidines.

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |

| 1 | N-Boc-2,2-(dicarboethoxy)spiro[2.5]octane | Pd₂(dba)₃ (5) | P(o-tol)₃ (20) | Toluene | 110 | 16 | N-Boc-3,3-(dicarboethoxy)azepane | 82 | [3] |

| 2 | N-Ts-2,2-(dicarboethoxy)spiro[2.5]octane | Pd(PPh₃)₄ (10) | - | Toluene | 110 | 16 | N-Ts-3,3-(dicarboethoxy)azepane | 75 | [3] |

| 3 | N-Boc-6-oxo-2,2-(dicarboethoxy)spiro[2.5]octane | Pd₂(dba)₃ (5) | P(o-tol)₃ (20) | Toluene | 110 | 16 | N-Boc-7-oxo-3,3-(dicarboethoxy)azepane | 88 | [3] |

Detailed Experimental Protocol: Synthesis of N-Boc-3,3-(dicarboethoxy)azepane

Materials:

-

N-Boc-2,2-(dicarboethoxy)spiro[2.5]octane (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

-

Tris(o-tolyl)phosphine (P(o-tol)₃) (0.20 equiv)

-

Toluene, anhydrous

-

Standard laboratory glassware, inert atmosphere setup

-

Magnetic stirrer and heating plate

-

TLC plates and silica gel for chromatography

Procedure:

-

In a glovebox or under a stream of argon, add N-Boc-2,2-(dicarboethoxy)spiro[2.5]octane (1.0 equiv) to a dry reaction vessel.

-

Add Pd₂(dba)₃ (0.05 equiv) and P(o-tol)₃ (0.20 equiv).

-

Add anhydrous toluene to the vessel.

-

Seal the vessel and heat the mixture to 110 °C with stirring for 16 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired N-Boc-3,3-(dicarboethoxy)azepane.

-

Confirm the structure and purity of the product using appropriate analytical techniques.

Skeletal Reconstruction of 3-Alkylidenepyrrolidines to Azepines

This strategy involves a palladium-catalyzed C-N bond cleavage of 3-alkylidenepyrrolidines, followed by a cascade [5+2] cycloaddition with various coupling partners to construct the azepine scaffold.[4] While this method directly yields azepines (unsaturated seven-membered rings), these can be readily hydrogenated to the corresponding azepanes.

Reaction Principle

The reaction is initiated by the oxidative addition of a palladium(0) catalyst to the C-N bond of the 3-alkylidenepyrrolidine, forming an allyl-palladium intermediate. This intermediate then acts as a 1,5-dipole and undergoes a [5+2] cycloaddition with a suitable dipolarophile, such as an azlactone or butenolide, to form the azepine ring system.

Quantitative Data Summary

The following table presents examples of the synthesis of azepine precursors, which can be subsequently reduced to azepanes.

| Entry | Pyrrolidine Substrate | Dipolarophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Product (Azepine) | Yield (%) | Ref. |

| 1 | N-Ts-3-methylenepyrrolidine | 2-Phenyl-5-oxazolone | Pd₂(dba)₃ (5) | dppf (12) | Toluene | 110 | 24 | Fused azepine derivative | 85 | [4] |

| 2 | N-Boc-3-ethylidenepyrrolidine | 2-Methyl-5-oxazolone | Pd₂(dba)₃ (5) | dppf (12) | Toluene | 110 | 24 | Fused azepine derivative | 78 | [4] |

| 3 | N-Ts-3-methylenepyrrolidine | 2-Butenolide | Pd₂(dba)₃ (5) | dppf (12) | Toluene | 110 | 24 | Fused azepine derivative | 81 | [4] |

Visualizations

Reaction Mechanisms and Workflows

Caption: General experimental workflow for azepane synthesis.

Caption: Proposed mechanism for two-carbon ring expansion.

Caption: Proposed mechanism for spirocyclopropane ring expansion.

Conclusion

Palladium-catalyzed ring expansion reactions offer a powerful and versatile platform for the synthesis of azepanes. The methodologies presented here, including the two-carbon ring expansion of alkenylpiperidines and the rearrangement of spirocyclopropyl piperidines, provide researchers with robust tools to access this important class of nitrogen heterocycles. The detailed protocols and quantitative data provided in these application notes are intended to facilitate the adoption and further exploration of these synthetic strategies in academic and industrial research settings, particularly in the context of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Reductive Amination in Piperidine and Azepane Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of piperidine and azepane ring systems via reductive amination. These nitrogen-containing heterocycles are crucial scaffolds in a vast array of pharmaceuticals and biologically active compounds. The protocols outlined below offer robust and versatile methods for accessing these important structural motifs.

Introduction

Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and broad substrate scope. This reaction class enables the formation of carbon-nitrogen bonds through the reaction of a carbonyl compound with an amine, followed by the reduction of the intermediate imine or enamine. For the synthesis of cyclic amines like piperidines and azepanes, intramolecular and double reductive amination strategies are particularly powerful.

This guide details two primary approaches:

-

Double Reductive Amination (DRA): A one-pot method for constructing piperidine rings from 1,5-dicarbonyl compounds and a nitrogen source. This is especially useful for the synthesis of polyhydroxylated piperidines from sugar-derived starting materials.

-

Intramolecular Reductive Amination (IRA): The cyclization of an amino-aldehyde or amino-ketone to form a cyclic imine, which is then reduced in situ to the corresponding cyclic amine. This is a versatile method for preparing a wide range of substituted piperidines and azepanes.

Core Concepts and Mechanisms

The fundamental principle of reductive amination involves two key steps: the formation of an iminium ion and its subsequent reduction.

Logical Relationship: General Mechanism of Reductive Amination

Caption: General mechanism of reductive amination.

Application Note 1: Synthesis of Polyhydroxylated Piperidines via Double Reductive Amination (DRA)

The Double Reductive Amination (DRA) of 1,5-dicarbonyl compounds is a highly effective method for the one-pot synthesis of the piperidine skeleton.[1][2] This strategy is particularly prominent in the synthesis of polyhydroxylated piperidines, such as iminosugars, which are potent glycosidase inhibitors with therapeutic potential.[1][2] Sugar-derived dialdehydes, ketoaldehydes, or diketones are common starting materials, providing stereochemical control over the resulting piperidine ring.[1]

Experimental Workflow: Double Reductive Amination

Caption: Workflow for piperidine synthesis via DRA.

Protocol 1: Synthesis of an N-Butyl-polyhydroxypiperidine Derivative

This protocol is adapted from the synthesis of N-butyl-deoxynojirimycin (N-butyl-DNJ) via the DRA of a sugar-derived 1,5-dicarbonyl compound.[2]

Materials:

-

1,5-Dicarbonyl sugar derivative (1.0 equiv)

-

Butylamine (1.2 equiv)

-

Sodium cyanoborohydride (NaBH3CN) (1.5 equiv)

-

Methanol (MeOH)

-